![molecular formula C17H24N2O4 B5524874 ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)
ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate involves multiple steps including the formation of its key metabolite, SP-04m. These compounds are designed to offer a multi-target therapeutic approach, particularly in the context of neurodegenerative diseases like Alzheimer's disease (Lecanu et al., 2010).
Scientific Research Applications
Neuroprotective Potential : A study by Lecanu et al. (2010) discussed the synthesis and biological evaluation of a compound closely related to ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate. This compound, known as SP-04, was designed as a multi-target therapeutic agent for Alzheimer's disease. It showed potential in inhibiting acetylcholinesterase activity, increasing acetylcholine levels, and providing neuroprotection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).
Antimicrobial Activity : Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives of piperazine, which showed significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Crystal Engineering Studies : Weatherhead-Kloster et al. (2005) conducted a study on the hydrogen-bond association of a compound derived from ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate. This research provides insights into the molecular structures and potential applications in crystal engineering (Weatherhead-Kloster et al., 2005).
Synthesis and Characterization : Several studies focused on the synthesis and characterization of various piperazine derivatives, highlighting their potential in pharmaceutical research and development. For example, research by Kulkarni et al. (2016) on the synthesis of N-Boc piperazine derivatives contributed to understanding the molecular structures and properties of these compounds (Kulkarni et al., 2016).
Antiallergy Activity : Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluated them for antiallergy activity. Although the activity was limited in certain assays, this research contributes to the understanding of potential antiallergy applications of piperazine derivatives (Walsh et al., 1990).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(3,4-dimethylphenoxy)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-4-22-17(21)19-9-7-18(8-10-19)16(20)12-23-15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZVIMXZPNQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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